molecular formula C24H24N4O2S B6083460 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Cat. No.: B6083460
M. Wt: 432.5 g/mol
InChI Key: YOQZNCSIJACTGS-UHFFFAOYSA-N
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Description

5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a phthalazine ring, a dimethylphenyl group, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the phthalazine ring, often using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • 5-{4-[(2,4-Dimethylphenyl)amino]-1-phthalazinyl}-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

Uniqueness

5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalazine ring, dimethylphenyl group, and benzenesulfonamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15-9-12-21(17(3)13-15)26-24-20-8-6-5-7-19(20)23(27-28-24)18-11-10-16(2)22(14-18)31(29,30)25-4/h5-14,25H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQZNCSIJACTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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